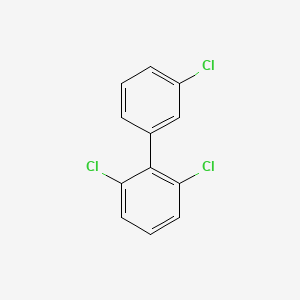

2,3',6-Trichlorobiphenyl

Descripción general

Descripción

2,3’,6-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) with the chemical formula C₁₂H₇Cl₃ and a molecular weight of 257.543 g/mol . It is one of the many chlorinated biphenyl compounds that were widely used in industrial applications due to their chemical stability and insulating properties . due to their persistence in the environment and potential health hazards, the production and use of PCBs have been heavily regulated .

Métodos De Preparación

2,3’,6-Trichlorobiphenyl can be synthesized through various methods. One common synthetic route involves the chlorination of biphenyl under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) to achieve selective chlorination at the desired positions on the biphenyl ring . Industrial production methods often involve similar chlorination processes but on a larger scale, with additional steps to purify the final product .

Análisis De Reacciones Químicas

2,3’,6-Trichlorobiphenyl undergoes several types of chemical reactions, including:

Aplicaciones Científicas De Investigación

The applications of 2,3',6-Trichlorobiphenyl are varied, with research focusing on its environmental impact, bioremediation, and effects on biological systems.

Chemical Context and Applications

Boronic acids and their derivatives, including biphenyl-based ones, have been studied for applications in organic, analytical, and materials chemistry . They are used in medicine as antifungal and antibacterial agents . Phenylboronic acids have been studied in terms of crystal engineering .

Environmental Impact and Bioremediation

Polychlorinated biphenyls (PCBs), including trichlorobiphenyls, are recognized as serious environmental pollutants, leading to developmental delays, motor dysfunction, and a decrease in brain dopamine levels in humans and animals .

- Bioremediation: Bioremediation is a promising, cost-effective, and safe technology for decontaminating the environment . It uses living organisms like bacteria and fungi to remove pollutants from soil and water . Successful bioremediation requires understanding the dynamics, metabolism, growth, and functions of indigenous microbial communities at contaminated sites .

- Biodegradation: Psychrotolerant bacteria can biodegrade PCBs at low temperatures, as seen with Hydrogenophaga sp. strain IA3-A, which degrades Aroclor 1232 and produces metabolites from 2,4,4'-trichlorobiphenyl at 5 degrees C .

- Reductive Dechlorination: Microbial reductive dechlorination of PCBs has been observed in marine sediments, mediated by sulfate-reducing, spore-forming bacteria .

Effects on Biological Systems

2,2',6-trichlorobiphenyl (PCB 19) affects the contractile force of cardiac myocytes . Research has investigated the effects of PCB 19 on contraction, Ca2+ transient, and Ca2+ current of cardiac myocytes .

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is used for analyzing environmental pollutants, including polychlorinated biphenyls . Ultra-fast MRM switching can achieve high sensitivity and good accuracy in GC×GC-MS/MS analysis .

Remediation Technologies

Mecanismo De Acción

The mechanism of action of 2,3’,6-Trichlorobiphenyl involves its interaction with various molecular targets and pathways. It is known to bind to the aryl hydrocarbon receptor (AhR), which leads to the activation of gene transcription and the induction of enzymes involved in detoxification processes, such as cytochrome P450 enzymes . This interaction can disrupt normal cellular functions and contribute to the toxic effects observed with PCB exposure .

Comparación Con Compuestos Similares

2,3’,6-Trichlorobiphenyl is one of many polychlorinated biphenyls, each with varying degrees of chlorination and different positions of chlorine atoms on the biphenyl rings. Similar compounds include:

2,4,6-Trichlorobiphenyl: Another trichlorinated biphenyl with chlorine atoms at different positions, leading to different chemical and biological properties.

2,3,4,5-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with four chlorine atoms, which may exhibit higher toxicity and persistence compared to trichlorinated biphenyls.

2,3,6-Trichlorobiphenyl: Known for its specific binding affinity to the aryl hydrocarbon receptor and its role as an endocrine disruptor.

2,3’,6-Trichlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity, environmental persistence, and biological effects .

Actividad Biológica

2,3',6-Trichlorobiphenyl (2,3',6-TCB) is a member of the polychlorinated biphenyl (PCB) family, characterized by its persistent environmental presence and significant biological effects. This compound has garnered attention due to its potential endocrine-disrupting properties and its role in various toxicological pathways.

- Chemical Formula: C₁₂H₇Cl₃

- Molecular Weight: 257.54 g/mol

- Chlorine Substitution Pattern: The unique arrangement of chlorine atoms affects both its chemical reactivity and biological activity, distinguishing it from other PCB congeners.

This compound primarily interacts with the estrogen receptor and the aryl hydrocarbon receptor (AhR) . These interactions can disrupt normal cellular functions by altering gene transcription associated with metabolic processes.

Biochemical Pathways

- Estrogen Receptor Interaction: 2,3',6-TCB binds to estrogen receptors, influencing gene expression related to cellular proliferation and differentiation.

- AhR Activation: The compound activates AhR, leading to altered transcription of genes involved in the metabolism of xenobiotics, particularly those regulated by cytochrome P450 enzymes .

Cellular Effects

- Endocrine Disruption: 2,3',6-TCB has been shown to disrupt endocrine functions by mimicking or blocking hormones, particularly estrogen. This can lead to developmental and reproductive toxicity in various organisms.

- Immunotoxicity: Studies indicate potential immunotoxic effects, impacting immune response mechanisms in exposed organisms.

Animal Studies

Research involving animal models has demonstrated that exposure to 2,3',6-TCB can result in:

- Adverse reproductive outcomes.

- Developmental abnormalities.

- Bioaccumulation leading to long-term ecological risks.

Environmental Persistence

As a persistent organic pollutant (POP), 2,3',6-TCB resists degradation through biological, chemical, or photolytic processes. Its stability allows it to remain in the environment for extended periods, posing ongoing risks to wildlife and human health.

Case Study 1: Reproductive Toxicity in Rodents

A study evaluating the effects of 2,3',6-TCB on rodent reproduction found significant decreases in fertility rates and alterations in offspring development. The study highlighted dose-dependent effects where higher concentrations led to more severe outcomes .

Case Study 2: Endocrine Disruption in Fish

Research on fish species exposed to 2,3',6-TCB revealed disruptions in reproductive hormone levels and altered spawning behaviors. These findings underscore the compound's potential as an endocrine disruptor within aquatic ecosystems .

Metabolic Pathways

The metabolism of 2,3',6-TCB involves biotransformation via cytochrome P450 enzymes, leading to the formation of polar metabolites that can undergo further conjugation processes. This metabolic pathway is crucial for understanding the compound's toxicity and environmental fate.

Summary Table of Biological Effects

Propiedades

IUPAC Name |

1,3-dichloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOFJPFYTCHPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074143 | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-76-7 | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',6-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N6Z59BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.